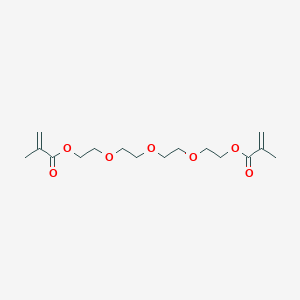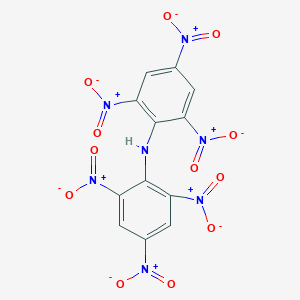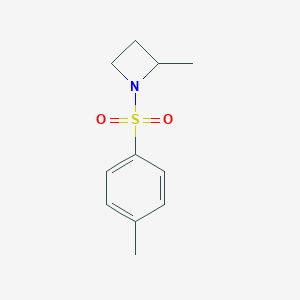
Azetidin, 2-Methyl-1-(p-Tolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a heterocyclic organic compound featuring a four-membered ring with nitrogen as one of the ring atoms. This compound is notable for its significant ring strain, which imparts unique reactivity characteristics. The presence of the p-tolylsulfonyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Azetidine, 2-methyl-1-(p-tolylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, are characterized by a considerable ring strain, which drives their reactivity . This ring strain, coupled with the stability of the azetidine ring, allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used in the synthesis of various polyamines , which play crucial roles in cellular processes such as DNA replication, protein synthesis, and cell growth.
Result of Action
Azetidines are known to be used in the synthesis of polyamines , which have various biological effects, including roles in cell growth and differentiation.
Action Environment
The stability of azetidines in general suggests that they may be relatively resistant to environmental changes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . This reaction yields the azetidine derivative in good yields.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar cyclization reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the p-tolylsulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridine but more reactive than pyrrolidine and piperidine. This unique balance allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQJOLVFQMWPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340240 |
Source


|
| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-47-6 |
Source


|
| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
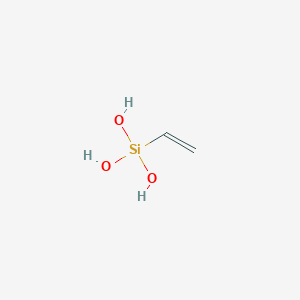
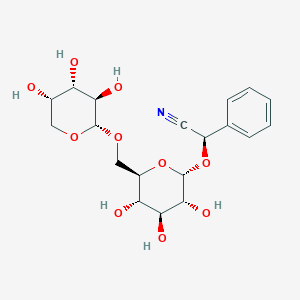
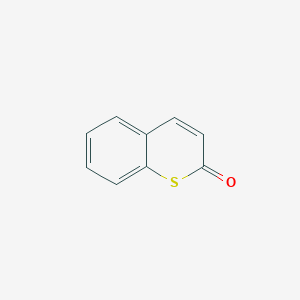

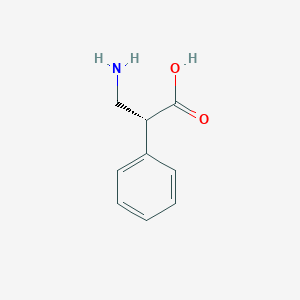
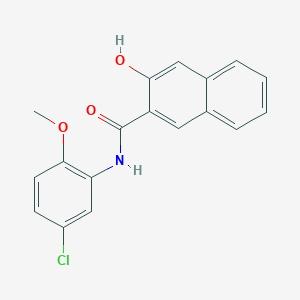
![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)



